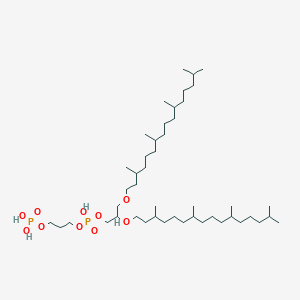
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate, also known as BMEDA-POP, is a synthetic lipid molecule that has been extensively studied for its potential applications in drug delivery and gene therapy.
Mécanisme D'action
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate is believed to enter cells via endocytosis and escape the endosomal compartment through the proton sponge effect. This effect is caused by the presence of numerous protonatable amino groups in the 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate molecule, which leads to osmotic swelling of the endosome and subsequent rupture. Once inside the cytoplasm, 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate releases its cargo, leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has been shown to be non-toxic to cells at concentrations up to 100 µM. It does not induce significant immune responses or cause inflammation. However, it can induce some degree of hemolysis at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it accessible to most researchers. It is also highly versatile, as it can be used to deliver a wide range of cargoes, including siRNA, plasmid DNA, and chemotherapeutic agents. However, 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has some limitations. It can be difficult to optimize the delivery conditions for different cell types and cargoes. Additionally, the proton sponge effect can lead to non-specific delivery to non-target cells.
Orientations Futures
There are several future directions for 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate research. One area of focus is improving the specificity of delivery to target cells while reducing non-specific delivery. This could be achieved through the use of targeting ligands or by modifying the 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate molecule itself. Another area of focus is developing 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate-based delivery systems for in vivo applications. This would require addressing issues such as stability, pharmacokinetics, and toxicity. Finally, there is potential for 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate to be used in other applications beyond drug delivery and gene therapy, such as in the development of biosensors or in the study of membrane biology.
Méthodes De Synthèse
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate is synthesized by reacting 2,3-bis(3,7,11,15-tetramethylhexadecyloxy)propylamine with 3-chloro-2-hydroxypropyl phosphonic acid in the presence of triethylamine. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has been extensively studied for its potential applications in drug delivery and gene therapy. It has been shown to effectively deliver small interfering RNA (siRNA) to target cells, leading to gene silencing. 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has also been used to deliver chemotherapeutic agents to cancer cells, resulting in improved efficacy and reduced toxicity.
Propriétés
Numéro CAS |
120287-12-9 |
|---|---|
Nom du produit |
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate |
Formule moléculaire |
C46H96O10P2 |
Poids moléculaire |
871.2 g/mol |
Nom IUPAC |
2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate |
InChI |
InChI=1S/C46H96O10P2/c1-38(2)18-11-20-40(5)22-13-24-42(7)26-15-28-44(9)30-34-52-36-46(37-56-58(50,51)55-33-17-32-54-57(47,48)49)53-35-31-45(10)29-16-27-43(8)25-14-23-41(6)21-12-19-39(3)4/h38-46H,11-37H2,1-10H3,(H,50,51)(H2,47,48,49) |
Clé InChI |
HSMGFXXXLIWRSQ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCCCOP(=O)(O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCCCOP(=O)(O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Synonymes |
2,3-diphytanyl-sn-glycero-1-phospho-1'-propanediol 3'-phosphate dPGP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



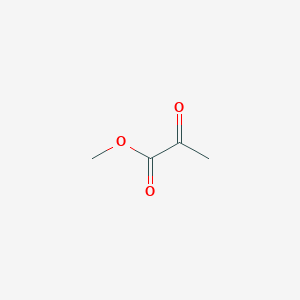

![Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B45397.png)

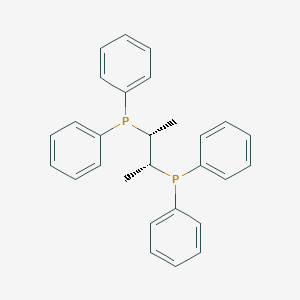
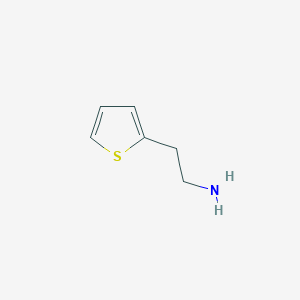
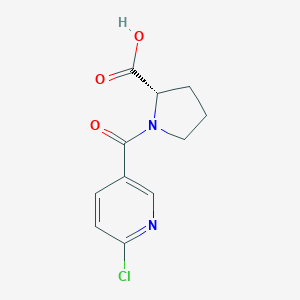
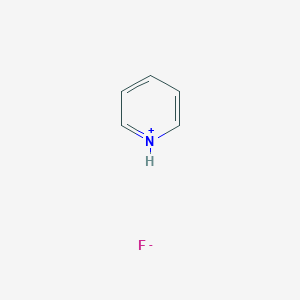
![6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B45407.png)
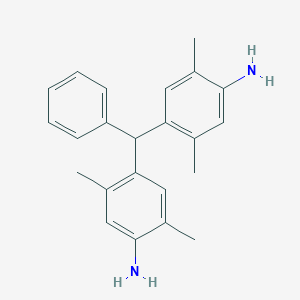
![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)
![Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B45421.png)

